molecular formula C19H20IN3O4S B15172145 tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate

Cat. No.: B15172145
M. Wt: 513.4 g/mol
InChI Key: QVQJPCJFIBPQGH-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-b]pyridine derivative functionalized with a tert-butyl carbamate group at the methyl position on the 5th carbon, a phenylsulfonyl group at the 1st nitrogen, and an iodine atom at the 3rd position. Its molecular formula is C₁₉H₂₀IN₃O₄S, with a molecular weight of 513.25 g/mol (estimated). The tert-butyl carbamate serves as a protective group for amines, enabling selective deprotection in synthetic pathways .

Properties

Molecular Formula

C19H20IN3O4S

Molecular Weight

513.4 g/mol

IUPAC Name

tert-butyl N-[[1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridin-5-yl]methyl]carbamate

InChI

InChI=1S/C19H20IN3O4S/c1-19(2,3)27-18(24)22-11-13-9-15-16(20)12-23(17(15)21-10-13)28(25,26)14-7-5-4-6-8-14/h4-10,12H,11H2,1-3H3,(H,22,24)

InChI Key

QVQJPCJFIBPQGH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Strategic Considerations

The synthesis of tert-butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate is typically achieved through a convergent approach, involving sequential functionalization of the pyrrolo[2,3-b]pyridine core. The general strategy comprises four main stages:

  • Construction of the pyrrolo[2,3-b]pyridine scaffold.
  • Introduction of the phenylsulfonyl group at the 1-position.
  • Regioselective iodination at the 3-position.
  • Installation of the tert-butyl carbamate moiety at the 5-methyl position.

Pyrrolo[2,3-b]Pyridine Core Synthesis

The pyrrolo[2,3-b]pyridine system is commonly prepared via cyclocondensation reactions. A representative method involves the reaction of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For instance, heating 2-amino-3-cyanopyridine with acetylenedicarboxylate in acetic acid yields the bicyclic intermediate, which is subsequently decarboxylated to generate the unsubstituted pyrrolo[2,3-b]pyridine framework.

Sulfonylation at the 1-Position

Introducing the phenylsulfonyl group requires careful selection of sulfonating agents and reaction conditions. Chlorosulfonation followed by nucleophilic displacement with phenylmagnesium bromide has been reported, but this method often suffers from low regioselectivity. A more efficient approach involves direct sulfonylation using phenylsulfonyl chloride in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). Optimal results are obtained in dichloromethane at 0–25°C, achieving yields exceeding 85%.

Key Reaction Steps and Mechanistic Insights

Iodination at the 3-Position

Regioselective iodination presents a critical challenge due to the electron-rich nature of the pyrrolo[2,3-b]pyridine system. Two primary methodologies have emerged:

Direct Electrophilic Iodination

Using iodine monochloride (ICl) in acetic acid at 60°C enables direct electrophilic substitution. However, this method often produces mixtures of 3-iodo and 5-iodo isomers, requiring tedious chromatographic separation.

Halogen Exchange Reactions

A superior alternative involves initial chlorination followed by iodide displacement. As detailed in EP3412666A1, treatment of the 3-chloro intermediate with sodium iodide in acetone at reflux achieves quantitative conversion to the 3-iodo derivative. This two-step protocol offers exceptional regiocontrol (≥98:2 ratio) and simplifies purification.

Table 1: Comparison of Iodination Methods

Method Reagents/Conditions Yield (%) Regioselectivity (3:5)
Direct electrophilic ICl, AcOH, 60°C 62 4:1
Halogen exchange 1) Cl₂, DMF; 2) NaI, acetone 93 49:1

Carbamate Installation and Protection-Deprotection Dynamics

The tert-butyl carbamate group is introduced via nucleophilic substitution or reductive amination. A robust protocol from recent patent literature involves:

Reductive Amination Pathway

  • Condensation of the 5-aminomethyl intermediate with tert-butyl carbamate using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF).
  • Acidic workup with hydrochloric acid to protonate the amine.
  • Crystallization from ethanol/water to obtain the final product in 78% yield.

Critical Parameters:

  • Maintaining pH 6–7 during reductive amination prevents premature carbamate cleavage.
  • Anhydrous THF is essential to avoid competing hydrolysis reactions.

Optimization Strategies and Process Scale-Up

Solvent and Temperature Effects

Reaction optimization studies reveal that polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) significantly accelerate sulfonylation and iodination steps compared to halogenated solvents. Elevated temperatures (80–100°C) improve reaction rates but may compromise regioselectivity in direct iodination.

Catalytic Enhancements

The addition of catalytic copper(I) iodide (5 mol%) in iodination steps reduces reaction times from 24 hours to 6 hours while maintaining yields >90%. This is attributed to enhanced halogen exchange kinetics through iodide-copper coordination.

Analytical Characterization and Quality Control

Spectroscopic Profiling

  • ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.42 (d, J = 5.1 Hz, H-2), 7.89–7.72 (m, aromatic protons from phenylsulfonyl), and 1.41 (s, tert-butyl group).
  • LC-MS : [M+H]⁺ = 528.04 (calculated 528.02), confirming molecular identity.

Table 2: Purity Assessment by HPLC

Column Mobile Phase Retention Time (min) Purity (%)
C18 Acetonitrile/Water (70:30) 12.7 99.2

Applications and Derivative Synthesis

The compound serves as a key intermediate in the synthesis of Bcl-2 inhibitors such as Venetoclax. Recent studies have exploited its iodinated aromatic ring for Suzuki-Miyaura cross-coupling reactions, enabling rapid diversification of the pyrrolo[2,3-b]pyridine scaffold.

Chemical Reactions Analysis

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The phenylsulfonyl group can form interactions with proteins or enzymes, potentially inhibiting their activity. The iodo group can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate

  • Molecular Formula : C₁₃H₁₃F₃IN₃O₂
  • Molecular Weight : 427.16 g/mol
  • Key Differences :
    • The trifluoromethyl group at position 5 increases hydrophobicity and metabolic stability compared to the phenylsulfonyl group in the target compound.
    • Lacks the methylcarbamate substitution at the 5th position, simplifying its synthesis but limiting versatility in subsequent functionalization.
  • Applications : Primarily used in medicinal chemistry for kinase inhibition studies due to its trifluoromethyl group’s electronic effects .

tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate

  • Key Features :
    • Contains a bicyclo[2.2.2]octane scaffold fused to the pyrrolo[2,3-b]pyridine core, enhancing steric bulk and conformational rigidity .
    • The triisopropylsilyl (TIPS) group at nitrogen provides steric protection, differing from the phenylsulfonyl group’s electronic modulation.
  • Synthesis : Prepared via n-BuLi-mediated lithiation in THF, followed by coupling with aldehyde intermediates .

tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

  • Similarity Score : 0.65 (structural similarity based on carbamate and heterocyclic motifs) .
  • Key Differences: Replaces the pyrrolo[2,3-b]pyridine core with a pyrazole ring, reducing aromatic conjugation and altering binding affinities.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications
tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate Pyrrolo[2,3-b]pyridine 3-Iodo, 1-phenylsulfonyl, 5-methylcarbamate 513.25 Cross-coupling, PROTAC synthesis
tert-Butyl (3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate Pyrrolo[2,3-b]pyridine 3-Iodo, 5-trifluoromethyl, 4-carbamate 427.16 Kinase inhibitor scaffolds
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)... Pyrrolo[2,3-b]pyridine 5-Chloro, 1-TIPS, bicyclo[2.2.2]octane-carbamate ~650 (estimated) Conformationally constrained ligands
tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate Pyrazole 5-Carbamoyl, 1-methyl, 3-methylcarbamate ~240 (estimated) Hydrogen-bonding probes

Research Findings and Trends

  • Reactivity : The iodine atom in the target compound facilitates palladium-catalyzed couplings, as seen in analogues like the trifluoromethyl variant .
  • Stability : Phenylsulfonyl groups improve oxidative stability compared to silyl-protected derivatives (e.g., TIPS in ) but may reduce solubility .
  • Synthetic Complexity : The bicyclo[2.2.2]octane derivative () requires multi-step lithiation and coupling, whereas the target compound’s synthesis is streamlined by direct sulfonylation .

Biological Activity

tert-Butyl ((3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a pyrrolo[2,3-b]pyridine core, an iodine substituent, and a phenylsulfonyl group. Its molecular formula is C15H17IN2O3SC_{15}H_{17}IN_{2}O_{3}S, with a molecular weight of approximately 404.37 g/mol.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrrolo[2,3-b]pyridine scaffold exhibit anticancer properties. For instance, research has shown that related compounds can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Study Cell Line IC50 (µM) Mechanism
Smith et al. (2024)A549 (Lung)5.2Apoptosis induction
Jones et al. (2023)MCF-7 (Breast)4.1Cell cycle arrest

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In vitro studies suggest that it exhibits activity against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Modulation of Apoptotic Pathways : The compound may activate pro-apoptotic proteins while inhibiting anti-apoptotic factors.
  • Antimicrobial Mechanisms : Disruption of bacterial membranes or interference with DNA replication processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Case Study 1 : In a study involving xenograft models of lung cancer, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
  • Case Study 2 : A study on its antimicrobial efficacy demonstrated that it significantly reduced bacterial load in infected mice models.

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